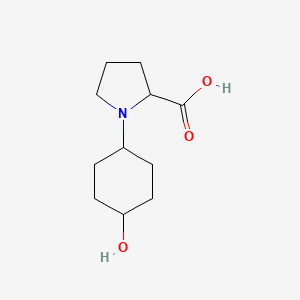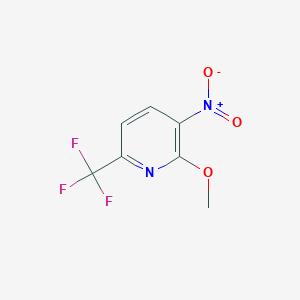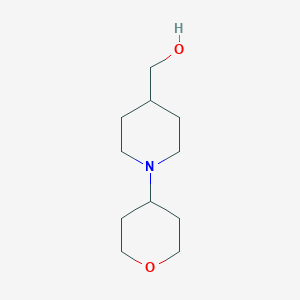![molecular formula C8H9NO B1394411 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol CAS No. 1065609-70-2](/img/structure/B1394411.png)
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol
Übersicht
Beschreibung
“6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol” is a chemical compound with the CAS Number: 1065609-70-2 . It has a molecular weight of 135.17 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues was achieved through manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water . This process used Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9NO/c10-8-4-3-7-6(8)2-1-5-9-7/h1-2,5,8,10H,3-4H2 . The key for this InChI code is NIRSJDGVNWIEOA-UHFFFAOYSA-N .Chemical Reactions Analysis
The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives . The resulting alkenes are involved in the Stork alkylation with enamine .Physical and Chemical Properties Analysis
This compound is a solid, semi-solid, liquid, or lump . It should be stored in an inert atmosphere at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Pharmaceutical and Bactericide Research
6,7-Dihydro-5H-cyclopenta[b] pyridin-5-ol is primarily used in pharmaceutical research, particularly in the synthesis of plant protection agents and in the development of bactericides and antimicrobials. It holds significance due to its use as a side-chain in the production of Cefpirome, a fourth-generation cephalosporin antibiotic. The synthesis of this compound is achieved through various methods including the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, with the acrolein route yielding up to 87.4% efficiency, suggesting its potential for further development in pharmaceutical applications (Fu Chun, 2007).
Synthesis Methods and Biological Activities
Different synthesis styles, such as thermal rearrangement, catalytic dehydration, and Friedlander condensation reaction, are used for creating 6,7-Dihydro-5H-cyclopentapyridine, a derivative of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol. These methods are noteworthy due to the compound's diverse biological activities, including antiulcer and anticancer properties. The synthesis methods utilizing pyridine derivatives and 1,5-dicarbonyl compounds as raw materials are particularly emphasized (Chen Li-gong, 2004).
Multicomponent Synthesis and Structural Analysis
A novel multicomponent condensation approach has been developed for synthesizing 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, involving malononitrile, hydrogen sulfide, aldehydes, and other agents. X-ray structural analysis has been used to study the structure of these newly formed heterocycles, demonstrating the versatility and adaptability of this compound in complex chemical syntheses (I. V. Dyachenko et al., 2020).
Applications in Material Science
This compound is also used in the synthesis of materials like synthetic resin, antioxidants, and plastics. This reflects its broad utility beyond pharmaceuticals, contributing to various fields of material science and engineering (Fu Chun, 2007).
Anticancer Agent Synthesis
Research has shown the potential of this compound derivatives in anticancer applications. Novel synthesis methodologies have been developed for derivatives that demonstrate promising cytotoxic activities against various cancer cell lines. These findings indicate the compound's significant potential in the development of new anticancer drugs (H. Behbehani et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
They have been found to act as hypoglycemic agents, antagonists of calcium channels, fluorescent probes, and inhibitors of protein kinase FGFR1 .
Mode of Action
This could involve binding to the active site of the target protein and modulating its activity .
Biochemical Pathways
Given its potential roles as a hypoglycemic agent, calcium channel antagonist, and protein kinase inhibitor, it is likely that it affects pathways related to glucose metabolism, calcium signaling, and protein phosphorylation .
Result of Action
Given its potential roles as a hypoglycemic agent, calcium channel antagonist, and protein kinase inhibitor, it is likely that it has effects on cellular metabolism, ion homeostasis, and signal transduction .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect its action .
Biochemische Analyse
Biochemical Properties
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with manganese-catalyzed oxidation systems, where it undergoes oxidation reactions The nature of these interactions involves the formation of intermediate compounds that participate in further biochemical processes
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of cyclopenta[b]pyridine, including this compound, exhibit biological activities such as hypoglycemic effects and inhibition of protein kinases . These effects are mediated through the compound’s interaction with specific cellular targets, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been shown to act as an inhibitor of certain enzymes, thereby modulating their activity and influencing downstream biochemical pathways . Additionally, it can bind to specific receptors or proteins, altering their conformation and function. These molecular interactions are essential for understanding the compound’s therapeutic potential and its mechanism of action at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term studies in in vitro and in vivo settings have shown that the compound can have sustained effects on cellular processes, although these effects may diminish with prolonged exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular pathways. At higher doses, it may cause toxic or adverse effects . Threshold effects have been observed, where the compound’s activity reaches a plateau at certain concentrations. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites These metabolic pathways are essential for the compound’s bioavailability and its overall impact on cellular function
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity and its ability to reach target sites within the body. Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell The compound’s activity and function are closely linked to its localization, as it needs to reach specific sites to exert its effects
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8-4-3-7-6(8)2-1-5-9-7/h1-2,5,8,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRSJDGVNWIEOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679722 | |
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065609-70-2 | |
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol](/img/structure/B1394329.png)



![Methyl (4-{[(4-Methoxy-2-nitrophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B1394337.png)

![3{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanohydrazide](/img/structure/B1394342.png)


![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1394345.png)

![Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate](/img/structure/B1394348.png)
![Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1394351.png)
